molecular formula C13H13BrN2O B11834791 4-(6-Bromoquinolin-2-yl)morpholine

4-(6-Bromoquinolin-2-yl)morpholine

Cat. No.: B11834791
M. Wt: 293.16 g/mol
InChI Key: YPUBRZJYBIFLMX-UHFFFAOYSA-N
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Description

4-(6-Bromoquinolin-2-yl)morpholine is a heterocyclic compound that features a quinoline ring substituted with a bromine atom at the 6-position and a morpholine ring at the 2-position.

Preparation Methods

The synthesis of 4-(6-Bromoquinolin-2-yl)morpholine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general procedure includes:

Chemical Reactions Analysis

4-(6-Bromoquinolin-2-yl)morpholine undergoes various chemical reactions, including:

Scientific Research Applications

4-(6-Bromoquinolin-2-yl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Bromoquinolin-2-yl)morpholine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

IUPAC Name

4-(6-bromoquinolin-2-yl)morpholine

InChI

InChI=1S/C13H13BrN2O/c14-11-2-3-12-10(9-11)1-4-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2

InChI Key

YPUBRZJYBIFLMX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

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